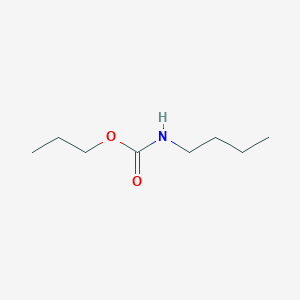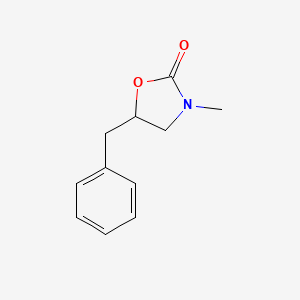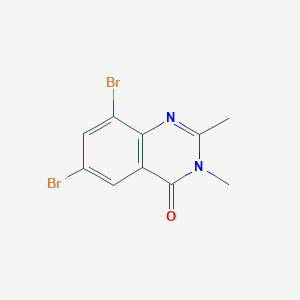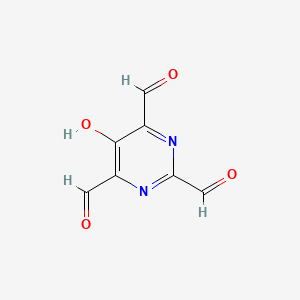
Carbamic acid, butyl-, propyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propyl butylcarbamate can be synthesized through the reaction of 3-iodoprop-2-yn-1-ol with butyl isocyanate. The reaction typically occurs under mild conditions, with the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods
In industrial settings, the production of propyl butylcarbamate involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Propyl butylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert propyl butylcarbamate into different reduced forms.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of propyl butylcarbamate.
Wissenschaftliche Forschungsanwendungen
Propyl butylcarbamate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of propyl butylcarbamate involves the inhibition of fungal growth by disrupting the cell membrane integrity of fungi. The compound targets specific enzymes and pathways involved in fungal cell wall synthesis, leading to cell lysis and death . Additionally, it has been shown to inhibit acetylcholinesterase, leading to the accumulation of acetylcholine and stimulation of cholinergic synapses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to propyl butylcarbamate include other carbamate-based biocides such as:
- Methylcarbamate
- Ethylcarbamate
- Phenylcarbamate
- Benzylcarbamate
Uniqueness
Propyl butylcarbamate is unique due to its high efficacy at low concentrations and its broad-spectrum antifungal activity. It is more effective against fungi compared to other carbamate-based biocides and is stable across a wide range of pH levels . This makes it a preferred choice in various industrial and personal care applications.
Eigenschaften
CAS-Nummer |
100823-18-5 |
|---|---|
Molekularformel |
C8H17NO2 |
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
propyl N-butylcarbamate |
InChI |
InChI=1S/C8H17NO2/c1-3-5-6-9-8(10)11-7-4-2/h3-7H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
KJWVVSYDYGOFSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2'-O-[(2-Nitrophenyl)methyl]uridine 5'-(dihydrogen phosphate)](/img/structure/B12919087.png)







![1-(1-Ethylidene-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B12919121.png)
![5-(3-Bromopropyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12919129.png)
